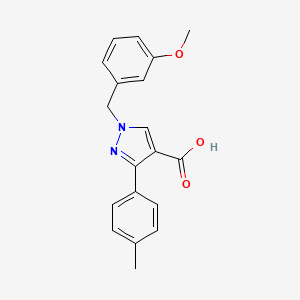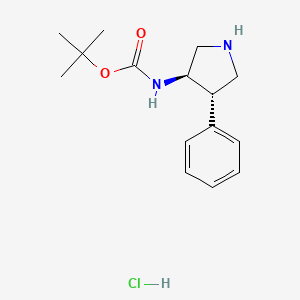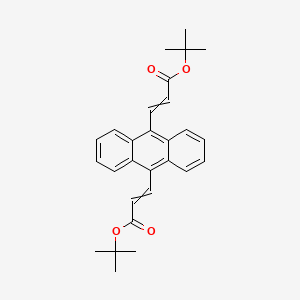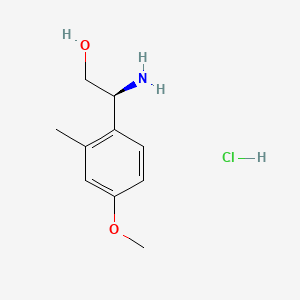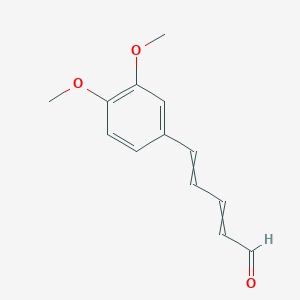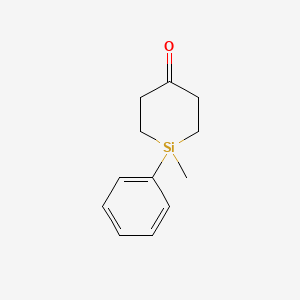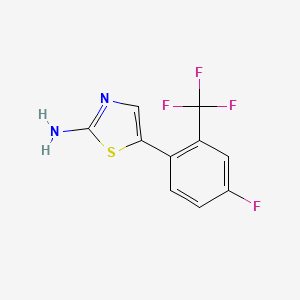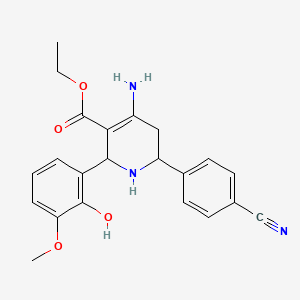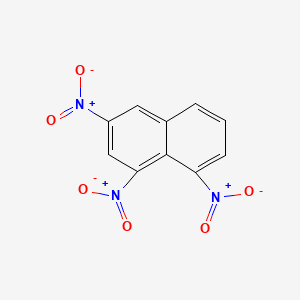
Naphthalene, 1,3,8-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene,1,3,8-trinitro- is a chemical compound with the molecular formula C10H5N3O6. It is a derivative of naphthalene, where three nitro groups are substituted at the 1, 3, and 8 positions of the naphthalene ring. This compound is known for its explosive properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene,1,3,8-trinitro- can be synthesized through the nitration of naphthalene. The nitration process involves the reaction of naphthalene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired positions .
Industrial Production Methods
In an industrial setting, the production of naphthalene,1,3,8-trinitro- involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of naphthalene, and subsequent purification of the product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene,1,3,8-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of nitro groups.
Major Products Formed
Oxidation: Oxidation products include various naphthoquinones.
Reduction: Reduction leads to the formation of triaminonaphthalene.
Substitution: Substitution reactions yield a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Naphthalene,1,3,8-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene,1,3,8-trinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trinitronaphthalene
- 1,3,6-Trinitronaphthalene
- 1,3,7-Trinitronaphthalene
Uniqueness
Naphthalene,1,3,8-trinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other trinitronaphthalene derivatives, making it valuable in specific industrial and research contexts .
Properties
CAS No. |
2364-46-7 |
|---|---|
Molecular Formula |
C10H5N3O6 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,3,8-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)7-4-6-2-1-3-8(12(16)17)10(6)9(5-7)13(18)19/h1-5H |
InChI Key |
BEKZHETVNVFYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


